Diisopropylammonium dichloroacetate

Overview

Description

Synthesis Analysis

The synthesis of diisopropylammonium dichloroacetate involves direct reaction in ether using dichloroacetate and diisopropylamine as raw materials. This method simplifies the operation, facilitates easy production, and results in high yield and quality, with yields reaching up to 92.5% based on dichloroacetate (Chen Guang-ping, 2004).

Molecular Structure Analysis

Diisopropylammonium salts, including this compound, have been studied for their ferroelectric properties and molecular structure. These salts can crystallize in different structures depending on conditions, showcasing the versatility and complexity of their molecular framework. For instance, diisopropylammonium chloride shows the highest ferroelectric phase transition temperature among molecule-based ferroelectrics, suggesting a similar potential for this compound in terms of its structural dynamics and phase transition capabilities (D. Fu et al., 2011).

Chemical Reactions and Properties

This compound exhibits significant chemical reactions, particularly in its interaction with glucose and fat metabolism in diabetic tissue. It has been found to stimulate glucose oxidation in diabetic muscle in vitro and inhibit fatty acid oxidation in isolated diaphragms from diabetic rats. These reactions highlight the compound's active involvement in metabolic processes, providing insight into its chemical properties and potential therapeutic applications (P. Stacpoole & J. Felts, 1971).

Physical Properties Analysis

The physical properties of this compound, such as solubility and distribution coefficient, have been characterized using nonaqueous titration methods and the modified Fujiwara colorimetric method. These studies provide essential data for understanding the compound's behavior in different environments and its solubility in various solvents, critical for its application in synthesis and potential pharmaceutical formulations (G. Crevar & R. W. Goettsch, 1966).

Chemical Properties Analysis

The chemical properties of this compound, particularly in relation to its mutagenicity, have been explored to understand its safety profile and potential risks. Studies have shown that diisopropylamine dichloroacetate demonstrates mutagenicity in the Ames Salmonella/mammalian microsome mutagenicity test, indicating a need for caution in its use and further investigation into its long-term effects (M. Gelernt & V. Herbert, 1982).

Scientific Research Applications

Hypoglycemic Effect in Diabetic Rats : DIPA was found to have a significant and prolonged hypoglycemic effect in diabetic rats, indicating potential applications in diabetes management. This effect is attributed to its acid moiety, dichloroacetate (DCA), which may suppress fatty acid oxidation in muscle, leading to reduced citrate levels and reactivation of phosphofructokinase, thus promoting glucose utilization (Stacpoole & Felts, 1970).

Pharmacological Properties : Another study focused on the assay, distribution coefficient, and solubility of DIPA, providing foundational knowledge for its pharmaceutical applications (Crevar & Goettsch, 1966).

Regulation of Metabolic Intermediates in Diabetic Muscle : DIPA significantly alters tissue concentrations of certain metabolic intermediates in diabetic rats, suggesting its role in metabolic regulation, especially in diabetic conditions (Stacpoole & Felts, 1971).

Potential in Ferroelectric Applications : Although not directly about DIPA, research on diisopropylammonium chloride, a related compound, suggests potential applications in ferroelectric technology due to its high phase transition temperature and large spontaneous polarization (Fu et al., 2011).

Anticancer Potential : DIPA has demonstrated superior anti-tumor efficacy compared to DCA in a breast cancer model, suggesting its potential in cancer treatment. This efficacy may be related to its effects on autophagy and cell death in cancer cells (Su et al., 2016).

Use in Treating Nonalcoholic Fatty Liver Disease : In a clinical trial, DIPA showed effectiveness and safety in treating nonalcoholic fatty liver disease, indicating its therapeutic potential in liver-related disorders (Lu et al., 2005).

Mechanism of Action

Target of Action

The primary target of Diisopropylammonium dichloroacetate is the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of metabolic processes within the body .

Mode of Action

This compound interacts with its target by inhibiting the activity of pyruvate dehydrogenase kinase . This inhibition leads to an increase in the activity of the pyruvate dehydrogenase complex, promoting the oxidation of lactate and reducing morbidity in acquired and congenital forms of lactic acidosis .

Biochemical Pathways

This compound affects multiple biochemical pathways. It stimulates peripheral glucose utilization and inhibits gluconeogenesis, thereby reducing hyperglycemia in animals and humans with diabetes mellitus . It also inhibits lipogenesis and cholesterolgenesis, thereby decreasing circulating lipid and lipoprotein levels .

Pharmacokinetics

It is known that the compound is easily soluble in water, ethanol, or chloroform, and slightly soluble in ether . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It improves the energy metabolism of hepatocytes, promotes the regeneration of injured hepatocytes, increases the rate of tissue cell respiration and oxygen respiration, and reduces the accumulation of fat in the liver .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound appears to inhibit its own metabolism, which may influence the duration of its pharmacologic actions and lead to toxicity . Furthermore, the compound can cause a reversible peripheral neuropathy that may be related to thiamine deficiency and may be ameliorated or prevented with thiamine supplementation .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Diisopropylammonium dichloroacetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, which leads to the activation of the pyruvate dehydrogenase complex . This interaction enhances the conversion of pyruvate to acetyl-CoA, thereby promoting glucose oxidation over glycolysis. Additionally, this compound interacts with the enzyme HMG CoA reductase, inhibiting cholesterol biosynthesis . These interactions highlight the compound’s role in regulating metabolic pathways and cellular energy production.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound treatment induces changes in the cell-cycle profiles of glioblastoma cells, leading to an increase in the proportion of cells in the G2–M phase . This compound also affects glucose and fat metabolism in diabetic and normal tissues, promoting glucose oxidation and inhibiting fatty acid oxidation . These cellular effects underscore its potential therapeutic applications in metabolic disorders and cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex and increased glucose oxidation . Additionally, this compound inhibits HMG CoA reductase, reducing cholesterol biosynthesis . These interactions result in significant changes in cellular metabolism, including enhanced glucose utilization and reduced lipid synthesis. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic interventions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound can exert prolonged hypoglycemic effects in diabetic rats, indicating its potential for long-term therapeutic applications . Additionally, the compound’s stability and degradation profile suggest that it can maintain its biochemical activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exerts a significant hypoglycemic effect in diabetic rats at specific dosages, while higher doses may lead to adverse effects . For instance, this compound administration in depancreatized dogs resulted in a reduction in blood glucose levels and hepatic glucose supply . Chronic administration of high doses may lead to potential toxicity and accumulation of the compound . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It stimulates peripheral glucose utilization and inhibits gluconeogenesis, thereby reducing hyperglycemia in diabetic animals . The compound also inhibits lipogenesis and cholesterolgenesis, leading to decreased circulating lipid and lipoprotein levels . By activating the pyruvate dehydrogenase complex, this compound facilitates the oxidation of lactate and improves cardiac output under conditions of myocardial ischemia . These metabolic effects underscore its potential for treating metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to be hygroscopic and soluble in DMSO, methanol, and ethanol . Its distribution within tissues is influenced by its solubility and interaction with cellular transporters. Studies have shown that this compound can be effectively transported to target tissues, where it exerts its biochemical effects . Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize within specific cellular compartments, where it interacts with target enzymes and proteins. For instance, this compound localizes to the mitochondria, where it inhibits pyruvate dehydrogenase kinase and activates the pyruvate dehydrogenase complex . This localization is essential for its role in regulating cellular metabolism and energy production. Additionally, the compound’s interaction with HMG CoA reductase occurs within the endoplasmic reticulum, further highlighting its subcellular specificity .

properties

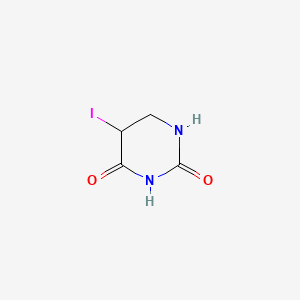

IUPAC Name |

2,2-dichloroacetic acid;N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKBHIBYKSHTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.C(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060962 | |

| Record name | Acetic acid, dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

660-27-5 | |

| Record name | Acetic acid, 2,2-dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylamine dichloroacetate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylammonium dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLAMMONIUM DICHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA6QDP0R4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)

![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)